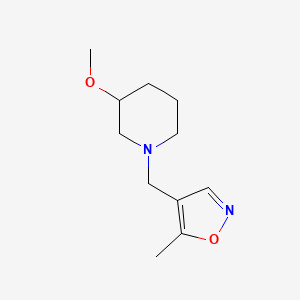![molecular formula C16H17N5O B2493242 1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole CAS No. 2380081-73-0](/img/structure/B2493242.png)
1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole is a chemical compound that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known by its chemical name, MPA-2MeBIM, and is a benzimidazole derivative that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of MPA-2MeBIM is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. This inhibition can lead to the suppression of inflammation and the prevention of tumor growth.
Biochemical and Physiological Effects:
MPA-2MeBIM has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and to reduce the expression of various genes that are involved in inflammation. Additionally, MPA-2MeBIM has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Advantages and Limitations for Lab Experiments
MPA-2MeBIM has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have low toxicity and high selectivity for specific targets. Additionally, MPA-2MeBIM is relatively easy to synthesize and can be produced in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on MPA-2MeBIM. One direction is to further investigate the mechanism of action of this compound and to identify specific targets that are involved in its biological activity. Another direction is to test the efficacy of MPA-2MeBIM in animal models of disease, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for more studies to determine the optimal dosage and administration route for this compound in humans.
Synthesis Methods
MPA-2MeBIM can be synthesized using a multi-step process that involves the reaction of 2-methylbenzimidazole with 4-methoxypyrimidine-2-amine and azetidine-3-carboxylic acid. The reaction is carried out under specific conditions and requires the use of various reagents and catalysts.
Scientific Research Applications
MPA-2MeBIM has been the subject of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-11-18-13-5-3-4-6-14(13)21(11)12-9-20(10-12)16-17-8-7-15(19-16)22-2/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJHMKVTMSGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2493164.png)




![2-(2-chloro-6-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2493170.png)
![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2493173.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methylpropanamide](/img/structure/B2493174.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2493180.png)
![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)